molecular formula C17H13FO B11862332 (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

Cat. No.: B11862332
M. Wt: 252.28 g/mol
InChI Key: UZQZCGSNSKPXJW-UHFFFAOYSA-N
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Description

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol is a chemical compound with the molecular formula C17H13FO. It is a fluorinated aromatic alcohol that features a naphthalene ring substituted with a fluorine atom and a phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-fluoronaphthalene with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where 4-fluoronaphthalene is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. This intermediate is then reacted with benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a hydrocarbon .

Scientific Research Applications

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chloronaphthalen-1-yl)phenyl)methanol
  • (4-(4-Bromonaphthalen-1-yl)phenyl)methanol
  • (4-(4-Iodonaphthalen-1-yl)phenyl)methanol

Uniqueness

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H13FO

Molecular Weight

252.28 g/mol

IUPAC Name

[4-(4-fluoronaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2

InChI Key

UZQZCGSNSKPXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)CO

Origin of Product

United States

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